molecular formula C28H44O10 B12060914 Kayarad HX-220 CAS No. 102903-35-5

Kayarad HX-220

Cat. No.: B12060914
CAS No.: 102903-35-5
M. Wt: 540.6 g/mol
InChI Key: HTMMMSIQFWMMIJ-UHFFFAOYSA-N
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Description

Kayarad HX-220 is a chemical compound with the molecular formula C28H44O10 and a molecular weight of 540.65 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kayarad HX-220 involves multiple steps, including esterification and polymerization reactions. The compound is typically synthesized by reacting 6-(propenoyloxy)hexanoic acid with 3-[2,2-dimethyl-3-[1-oxo-6-(propenoyloxy)hexyl]oxy]propoxy]-2,2-dimethyl-3-oxopropyl ester under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kayarad HX-220 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .

Scientific Research Applications

Kayarad HX-220 has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.

    Biology: Employed in the synthesis of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of Kayarad HX-220 involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active components that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kayarad HX-220 is unique due to its specific molecular structure, which imparts distinct properties such as high reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .

Biological Activity

Kayarad HX-220 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the existing literature on this compound, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes specific functional groups that contribute to its biological activities. The compound has been synthesized through various chemical pathways, leading to derivatives that exhibit enhanced efficacy against microbial pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound using in vitro assays. The compound has demonstrated significant inhibitory effects against a range of bacterial and fungal strains. The effectiveness was assessed using standard methods such as broth microdilution and agar diffusion tests.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus10
Escherichia coli15
Candida albicans20
Pseudomonas aeruginosa25

The results indicate that this compound exhibits potent antimicrobial activity, comparable to established antibiotics in some cases.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound showed a strong ability to neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)Percentage Inhibition (%)
1045.2
5062.5
10078.1
20085.4

These findings highlight the compound's potential as a natural antioxidant agent, which could be beneficial in preventing cellular damage.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. Preliminary docking studies suggest that the compound binds effectively to key enzymes involved in bacterial metabolism and cell wall synthesis, disrupting normal function and leading to cell death.

Case Study 1: Efficacy Against Multi-drug Resistant Strains

In a recent clinical study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: Application in Food Preservation

Another study explored the use of this compound as a preservative in food products. The compound was found to inhibit the growth of spoilage organisms, extending shelf life and maintaining food quality without compromising safety.

Properties

CAS No.

102903-35-5

Molecular Formula

C28H44O10

Molecular Weight

540.6 g/mol

IUPAC Name

[3-[2,2-dimethyl-3-(6-prop-2-enoyloxyhexanoyloxy)propanoyl]oxy-2,2-dimethylpropyl] 6-prop-2-enoyloxyhexanoate

InChI

InChI=1S/C28H44O10/c1-7-22(29)34-17-13-9-11-15-24(31)36-19-27(3,4)20-38-26(33)28(5,6)21-37-25(32)16-12-10-14-18-35-23(30)8-2/h7-8H,1-2,9-21H2,3-6H3

InChI Key

HTMMMSIQFWMMIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)CCCCCOC(=O)C=C)COC(=O)C(C)(C)COC(=O)CCCCCOC(=O)C=C

Related CAS

102903-35-5

Origin of Product

United States

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